Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 3-position of the pyrazole ring and a 4-(propan-2-yl)phenyl group at the 5-position
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that many pyrazole derivatives are known to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which, as mentioned earlier, are yet to be identified .
Biochemical Pathways
Some studies suggest that pyrazole derivatives can potentially affect various biochemical pathways, including those involved in inflammation and apoptosis . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the compound’s interaction with its targets .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar pyrazole derivatives, it’s possible that this compound could have anti-inflammatory, anticancer, or neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of an acid catalyst to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the 4-(propan-2-yl) group, resulting in different chemical properties and biological activities.
Methyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the 4-(propan-2-yl)phenyl group, which confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-13(16-17-14)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGOOMXKURSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.